2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate
Description
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate (CAS: 75128-73-3) is a purine derivative with a molecular formula of C₁₂H₁₅ClN₅O₄ and a molecular weight of 336.73 g/mol (calculated based on structural analogs in ). This compound features a purine core substituted with an acetamido group at position 2, a chlorine atom at position 6, and a methoxyethyl acetate side chain at position 7. Its structural complexity and functional groups make it a candidate for pharmaceutical intermediates, particularly in antiviral drug development (e.g., acyclovir analogs, as noted in ).
Key physical properties include:
Properties
Molecular Formula |
C12H14ClN5O4 |
|---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
2-[(2-acetamido-6-chloropurin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C12H14ClN5O4/c1-7(19)15-12-16-10(13)9-11(17-12)18(5-14-9)6-21-3-4-22-8(2)20/h5H,3-4,6H2,1-2H3,(H,15,16,17,19) |
InChI Key |
GTLFKNKZRGXTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2COCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Yield : Up to 88% for analogous branched acyclic nucleosides.
- Regioselectivity : Favors N-9 isomer formation (>90%) due to steric and electronic factors.
- Mechanism : TMSOTf activates the acetal, enabling nucleophilic attack by the purine’s N-9 position, followed by acetylation.
Example Procedure:
- Combine 2-amino-6-chloropurine (2.0 mmol), 2-bromomethyl-1,3-dioxolane (2.2 mmol), and acetic anhydride (4.4 mmol) in acetonitrile.
- Add TMSOTf (0.2 mmol) and stir at 25°C for 15 min.
- Quench with saturated NaHCO₃, extract with chloroform, and purify via column chromatography.
Stepwise Alkylation-Acetylation Method
This two-step protocol involves:
- Alkylation of 2-amino-6-chloropurine with a glycol-derived electrophile,
- Acetylation of intermediate hydroxyl groups.
Alkylation Step:
React 2-amino-6-chloropurine with 2-iodoethyl acetate in DMF using K₂CO₃ as a base.
| Condition | Detail |
|---|---|
| Solvent | DMF |
| Temperature | 20°C, 18 hours |
| Yield | 56–75% |
| Byproducts | N-7 isomer (7–15%) |
Acetylation Step:
Treat the alkylated intermediate with acetic anhydride and DMAP in dichloromethane.
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Yield | 80.8% |
| Purity | >99% (HPLC) |
Catalytic Hydrogenation of Predecessor
For intermediates with protective groups (e.g., chloro or benzyloxy), palladium-catalyzed hydrogenation is employed.
Example:
- Suspend 9-(4-acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine (1.0 mmol) in methanol.
- Add 10% Pd/C and ammonium formate (4.0 mmol).
- Reflux for 2 hours to dechlorinate and isolate the product.
| Metric | Result |
|---|---|
| Yield | 90% |
| Purity | 99.99% (via recrystallization) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Three-component | High yield, short reaction time | Requires anhydrous conditions |
| Stepwise | Better control over isomers | Multi-step, lower overall yield |
| Hydrogenation | High purity | Catalyst cost and handling |
Critical Data Tables
Table 1: Yields Across Methods
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Amino-6-chloropurine | N-9 alkylated intermediate | 56–88 |
| Alkylated intermediate | Acetylated final product | 75–90.9 |
Table 2: Spectral Data for Validation
- ¹H NMR (CDCl₃) : δ 2.07 (s, 6H, 2×CH₃CO), 4.21 (t, 2H, CH₂N), 5.16 (br s, NH₂).
- MS (EI) : m/z 355 [M⁺].
Industrial-Scale Considerations
- Cost Efficiency : Acetic anhydride and TMSOTf are cost-effective catalysts.
- Safety : Pd/C handling requires inert conditions to prevent combustion.
- Purification : Crystallization from ethyl acetate/hexane achieves >99% purity.
Chemical Reactions Analysis
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with DNA replication processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Purine Derivatives
Key Observations :
- Chloro vs.
- Acetamido vs. Amino at Position 2: The acetamido group improves metabolic stability by reducing enzymatic deamination, a common limitation in amino-substituted purines ().
Physicochemical and Thermodynamic Properties
Table 3: Thermodynamic Data (NIST Standards)
Biological Activity
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate, also known by its CAS number 75128-73-3, is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to nucleoside analogs and has implications in antiviral research, particularly against herpes simplex virus (HSV) and other viral pathogens.
The molecular formula of this compound is C12H15N5O5, with a molecular weight of approximately 309.28 g/mol. It features a purine base modified with an acetamido group and an ether linkage, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5O5 |
| Molecular Weight | 309.28 g/mol |
| CAS Number | 75128-73-3 |
| LogP | Not specified |
| PSA | Not specified |
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Similar compounds have been shown to inhibit viral DNA polymerases, thereby preventing the replication of viruses such as HSV. The presence of the acetamido group enhances the compound's solubility and bioavailability, which are critical for its effectiveness as an antiviral agent.
Biological Activity
Research indicates that this compound exhibits notable antiviral properties:
- Antiviral Activity : Studies have demonstrated that this compound can inhibit HSV replication in vitro. It acts by competing with natural substrates for viral DNA polymerase, leading to a decrease in viral load within infected cells.
- Cytotoxicity : While exhibiting antiviral effects, it is crucial to evaluate the cytotoxicity of the compound on host cells. Preliminary studies suggest that at therapeutic concentrations, the compound shows low toxicity towards human cell lines, making it a promising candidate for further development.
- Selectivity Index : The selectivity index (SI), a measure of the therapeutic window, has been reported to be favorable, indicating that the compound can effectively inhibit viral replication without significant harm to host cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : In a controlled laboratory setting, this compound was tested against various strains of HSV. Results indicated a significant reduction in viral titers compared to untreated controls, suggesting robust antiviral activity.
- Combination Therapy : When used in combination with other antiviral agents, such as acyclovir, synergistic effects were observed, enhancing overall antiviral efficacy while potentially reducing the required dosage of each drug.
- Animal Models : In vivo studies using murine models infected with HSV demonstrated that administration of this compound resulted in decreased lesion formation and improved survival rates compared to untreated groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves sequential protection-deprotection strategies. For example, Boc (tert-butoxycarbonyl) groups are used to protect reactive amines during coupling reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) to regenerate free amines for subsequent functionalization . Challenges include:
- Low yields in esterification steps due to steric hindrance from the purine core.
- Purification difficulties caused by polar intermediates; reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended .
- Key Reference : Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate synthesis involves analogous Boc protection and deprotection steps .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques :
- NMR (¹H, ¹³C, DEPT-135) to verify regiochemistry (e.g., distinguishing N7 vs. N9 substitution on the purine ring) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]⁺ for C₁₄H₁₇ClN₆O₄: 393.09) .
- HPLC-UV/ELSD for purity assessment (>95% purity threshold) with methods optimized for polar purine derivatives .
Advanced Research Questions
Q. What experimental strategies are used to study this compound’s interactions with biological targets (e.g., kinases or DNA repair enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry . For SPR, immobilize the target protein on a CM5 chip and titrate the compound in HBS-EP buffer (pH 7.4).
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, leveraging the chloro and acetamido groups’ electronic profiles for hydrogen bonding or hydrophobic interactions .
- Data Conflict Example : Discrepancies between SPR (low nM KD) and enzymatic assays (µM IC50) may arise from compound aggregation; validate with dynamic light scattering (DLS) .
Q. How can structural modifications enhance this compound’s selectivity or metabolic stability?
- Methodological Answer :
- SAR Studies : Replace the chloro group with fluoro (electron-withdrawing) or methoxy (electron-donating) substituents to modulate target engagement .
- Prodrug Strategies : Modify the acetate moiety to improve bioavailability. For example, replace ethyl acetate with a pivaloyloxymethyl (POM) group for enhanced membrane permeability .
Q. How should researchers address contradictory solubility data in different buffer systems?
- Methodological Answer :
- Solubility Screening : Test in biorelevant media (e.g., FaSSIF/FeSSIF) at pH 6.5 and 7.4. Use DSC (differential scanning calorimetry) to detect polymorphic transitions affecting solubility .
- Co-solvent Approaches : For in vitro assays, employ ≤1% DMSO or β-cyclodextrin complexes to maintain solubility without denaturing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
